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Compound of Interest

Compound Name: 2-Methylheptanal

Cat. No.: B049883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylheptanal (C₈H₁₆O, Molecular Weight: 128.21 g/mol ), a branched-chain aldehyde. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

This information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data (Predicted)
The ¹H NMR spectrum of 2-Methylheptanal is predicted to show distinct signals corresponding

to the different proton environments in the molecule. The aldehydic proton is expected to be the

most downfield signal due to the deshielding effect of the carbonyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b049883?utm_src=pdf-interest
https://www.benchchem.com/product/b049883?utm_src=pdf-body
https://www.benchchem.com/product/b049883?utm_src=pdf-body
https://www.benchchem.com/product/b049883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.6 Doublet 1H H-1 (Aldehyde)

~2.3 Multiplet 1H H-2

~1.1 Doublet 3H C2-CH₃

~1.2-1.6 Multiplet 8H H-3, H-4, H-5, H-6

~0.9 Triplet 3H H-7

Note: Predicted data is based on established chemical shift values and coupling patterns for

similar aliphatic aldehydes.

¹³C NMR Data (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments. The

carbonyl carbon is characteristically found at the low-field end of the spectrum.

Chemical Shift (δ) ppm Assignment

~205 C-1 (C=O)

~50 C-2

~15 C2-CH₃

~35 C-3

~29 C-4

~22 C-5

~31 C-6

~14 C-7

Note: Predicted data is based on typical chemical shift values for aliphatic aldehydes.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation:

Approximately 5-25 mg of 2-Methylheptanal is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).[1]

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra are acquired on a spectrometer operating at a frequency of, for example,

400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

For ¹H NMR, the spectral width is typically set from -1 to 11 ppm.

For ¹³C NMR, the spectral width is typically set from -10 to 220 ppm.

The data is acquired with a sufficient number of scans to achieve an adequate signal-to-

noise ratio.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

IR Spectral Data
The IR spectrum of 2-Methylheptanal will prominently feature a strong absorption band for the

carbonyl group and characteristic bands for the aldehydic C-H bond.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960, ~2870 Strong C-H stretch (alkane)

~2820, ~2720 Medium C-H stretch (aldehyde)

~1730 Strong C=O stretch (aldehyde)

~1465 Medium C-H bend (alkane)

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Neat Liquid):

A drop of neat 2-Methylheptanal is placed on the surface of an Attenuated Total Reflectance

(ATR) crystal or between two salt plates (e.g., NaCl or KBr).[2][3][4][5]

For the salt plate method, a second plate is placed on top to create a thin liquid film.[3]

Data Acquisition:

A background spectrum of the empty ATR crystal or salt plates is recorded.

The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the

range of 4000-400 cm⁻¹.[2]

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data
The electron ionization (EI) mass spectrum of 2-Methylheptanal is characterized by a

molecular ion peak and several fragment ions. The NIST Mass Spectrometry Data Center

provides a reference spectrum for 2-methylheptanal.[6]
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m/z Relative Intensity
Possible Fragment
Assignment

128 Low [M]⁺ (Molecular Ion)

85 Moderate
[M - C₃H₇]⁺ (Loss of propyl

radical)

70 Moderate
McLafferty rearrangement

product

58 High [C₃H₆O]⁺

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺ (Propyl cation)

41 High [C₃H₅]⁺ (Allyl cation)

Data is based on the mass spectrum available in the NIST WebBook and common

fragmentation patterns of aldehydes.[6] PubChem lists the top three peaks in the GC-MS data

as m/z 58, 57, and 41.[7]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Sample Introduction:

A small amount of 2-Methylheptanal is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification.

The sample is vaporized in the ion source.[8][9]

Ionization and Fragmentation:

In the ion source, the vaporized molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[10][11]

This causes the molecules to ionize and fragment.
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Detection:

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of 2-
Methylheptanal.
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Caption: Workflow for the spectroscopic characterization of 2-Methylheptanal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b049883?utm_src=pdf-body
https://www.benchchem.com/product/b049883?utm_src=pdf-body
https://www.benchchem.com/product/b049883?utm_src=pdf-body-img
https://www.benchchem.com/product/b049883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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